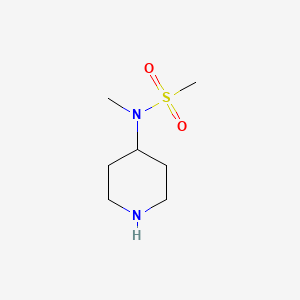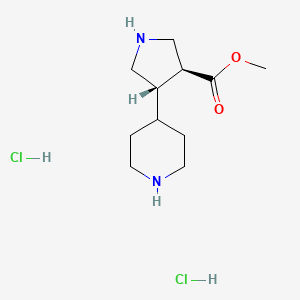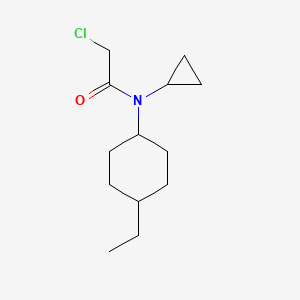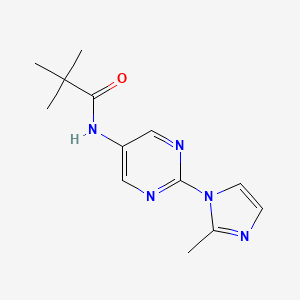
N-Methyl-N-(piperidin-4-YL)methanesulfonamide
Overview
Description
N-Methyl-N-(piperidin-4-YL)methanesulfonamide (MMP) is a synthetic compound that is widely used in the scientific research community. It has been found to have a wide range of applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of certain enzymes. In addition, it has been used as a drug in clinical trials, as a biomarker for certain diseases, and as a tool for understanding the molecular basis of diseases. In
Scientific Research Applications
1. Selective 5-HT7 Receptor Ligands
N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, including N-Methyl-N-(piperidin-4-YL)methanesulfonamide, is a strategy for designing selective 5-HT7 receptor ligands. This approach is promising for developing treatments for complex CNS disorders, as evidenced by the identification of compounds with potent and selective 5-HT7 receptor antagonist properties and distinct antidepressant-like and pro-cognitive effects (Canale et al., 2016).
2. Alkyne-Iminium Ion Cyclizations
The compound is used as a reactant in the synthesis of (E)-1-Benzyl-3-(1-iodoethylidene)piperidine, involving nucleophile-promoted alkyne-iminium ion cyclizations. This demonstrates its role in the formation of complex organic structures, contributing to the development of new synthetic methodologies (Arnold et al., 2003).
3. Structural Study in Crystallography
This compound derivatives play a crucial role in crystallography studies. The crystal structures of such compounds are determined to understand intermolecular interactions, providing insights into the molecular geometry and potential applications in materials science (Dey et al., 2015).
4. Halocyclization in Organic Chemistry
This compound is involved in halocyclization reactions, particularly in the synthesis of complex organic structures like tetrahydrocarbazoles and cyclopenta[b]indoles. Its role in facilitating these reactions highlights its importance in synthetic organic chemistry (Gataullin et al., 2006).
5. Ligands for Metal Coordination
This compound derivatives are explored as prospective ligands for metal coordination. This application is significant in the field of coordination chemistry, where these compounds can form complexes with metals, potentially leading to new materials or catalysts (Jacobs et al., 2013).
properties
IUPAC Name |
N-methyl-N-piperidin-4-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTUQGABDDZFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)phenyl]-N-(cyanomethyl)formamido}acetate](/img/structure/B2497134.png)

![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2497136.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497141.png)
![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B2497144.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2497146.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)
![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)
